Phenylarsonic acid

Descripción general

Descripción

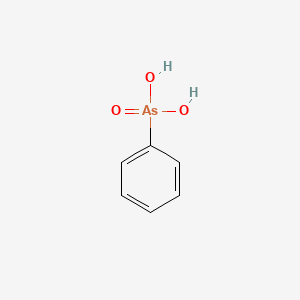

El ácido fenilarsónico es un compuesto orgánico con la fórmula química C₆H₇AsO₃. Es un sólido incoloro y un derivado orgánico del ácido arsénico, donde un grupo hidroxilo ha sido reemplazado por un grupo fenilo. Este compuesto se utiliza como agente tampón y como precursor de otros compuestos organoarsénicos, algunos de los cuales se utilizan en la nutrición animal .

Métodos De Preparación

El ácido fenilarsónico se puede sintetizar a través de varias rutas. Un método común implica el tratamiento de sales de diazonio de fenilo con arsenito de sodio en presencia de un catalizador de cobre (II). La reacción se puede representar de la siguiente manera:

C6H5N2++NaAsO3H2→C6H5AsO3H2+Na++N2

Este método fue preparado por primera vez por Michaelis y Loenser . Los métodos de producción industrial a menudo implican rutas sintéticas similares pero a mayor escala, asegurando la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Degradation via Advanced Oxidation Processes (AOPs)

AOPs effectively degrade phenylarsonic acid in aquatic environments. Key findings include :

| Process | pH | Rate Constant (×10⁻³ min⁻¹) | Half-Life (min) | Major Degradation Products |

|---|---|---|---|---|

| UV/O₃ | 2 | 20.12 | 34.5 | Benzene, phenol, acetophenone |

| UV/O₃ | 7 | 10.45 | 66.4 | Benzoic acid, biphenyl |

| UV/H₂O₂ | 7 | 7.82 | 88.6 | o-Hydroxybiphenyl |

-

Mechanism : Degradation follows pseudo-first-order kinetics, with hydroxyl radicals (- OH) initiating aromatic ring cleavage .

Oxidation by Manganese Oxides

δ-MnO₂ (birnessite) oxidizes substituted phenylarsonic acids in soils. Reactivity depends on substituent electronic effects :

| Compound | Adsorption Rate (μmol/g·min) | Oxidation Rate (μmol/g·min) | Primary Pathway |

|---|---|---|---|

| This compound (PAA) | 0.45 | Nonreactive | – |

| 4-Aminothis compound | 0.32 | 0.28 | Radical coupling |

| 4-Hydroxythis compound | 0.28 | 0.18 | As–C bond cleavage |

| Roxarsone (ROX) | 0.12 | 0.10 | Radical substitution |

-

Key Insight : Electron-donating groups (e.g., –NH₂) enhance oxidation rates by increasing electron density at C₁ .

Reactions with Thiols

This compound reacts with thiols like glutathione (GSH) and DMPS (2,3-dimercaptopropanesulfonate), forming stable As(III) complexes :

With DMPS:

-

Redox Reaction : As(V) → As(III), forming syn/anti diastereomers (Scheme 2) :

-

Half-Lives (pH 6, 5°C) :

Compound t₁/₂ (min) PAA 29 2-Nitrophenyl-AA 53 4-Aminophenyl-AA 79

With Glutathione:

-

Forms a diglutathione adduct, stable below pH 12. At high pH, dissociation releases As(III), which oxidizes to As(V) (t₁/₂ = 7 h at pH 13) .

Environmental Degradation Pathways

In manganese-rich soils, this compound undergoes :

-

As–C Bond Cleavage : Releases inorganic arsenic (AsO₄³⁻), a major environmental concern.

-

Radical Coupling : Forms dimeric adducts (e.g., biphenyl derivatives).

-

Substitution Reactions : Nitro/hydroxy groups direct electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Agricultural Applications

Feed Additive in Livestock

Phenylarsonic acid has historically been used as a feed additive in poultry and swine production. Its primary role was to promote growth and prevent diseases. However, due to health concerns regarding arsenic residues in animal tissues and their potential impact on human health, many countries have moved to ban its use.

- Impact of Bans : China's ban on phenylarsonic feed additives is expected to reduce cancer cases significantly by decreasing arsenic levels in chicken meat, highlighting the public health implications of its use .

Environmental Science

Contamination and Biodegradation

This compound and its derivatives, such as roxarsone, contribute to environmental arsenic contamination through agricultural runoff. The biodegradation of these compounds under anaerobic conditions has been a focal point of research.

- Biotransformation Studies : Research indicates that under anaerobic conditions, roxarsone can be rapidly transformed into 4-hydroxy-3-aminothis compound. This transformation is facilitated by microbial activity, suggesting that bioremediation strategies could be developed to mitigate arsenic contamination .

Analytical Chemistry

Detection Methods

The sensitivity and specificity of detecting phenylarsonic acids in biological samples have been enhanced through advanced analytical techniques.

- Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS) : This method has been successfully employed to detect phenylarsonic acids in chicken tissues with high extraction efficiency and low detection limits. The technique demonstrated recoveries between 77.2% and 110.2% for spiked samples, indicating its reliability for monitoring food safety .

| Method | Efficiency | Limit of Detection (LOD) |

|---|---|---|

| UPLC-MS/MS | High recovery rates (77.2%-110.2%) | 0.05–0.11 µg/kg for phenylarsonic acids . |

Health Implications

The consumption of animal products containing residues of this compound poses significant health risks due to the potential for increased cancer incidence linked to inorganic arsenic exposure.

Mecanismo De Acción

El mecanismo de acción del ácido fenilarsónico implica su interacción con moléculas biológicas. Puede formar complejos con proteínas y enzimas, afectando su función. Los objetivos moleculares incluyen varias enzimas involucradas en vías metabólicas, y las vías afectadas incluyen las relacionadas con el metabolismo del arsénico .

Comparación Con Compuestos Similares

El ácido fenilarsónico es similar a otros compuestos organoarsénicos como:

- Ácido 4-hidroxi-3-nitrobencenarsónico (Roxarsona)

- Ácido p-arsanílico

- Ácido 4-nitrofenilarsónico

- Ácido p-ureidofenilarsónico

Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y aplicaciones específicos. Por ejemplo, la Roxarsona se utiliza ampliamente en piensos para animales, mientras que el ácido p-arsanílico tiene aplicaciones en productos farmacéuticos .

El ácido fenilarsónico destaca por su uso específico como precursor en la síntesis de varios compuestos organoarsénicos y su papel en la investigación científica.

Actividad Biológica

Phenylarsonic acid (PA) is an organoarsenic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and veterinary medicine. This article explores the biological activity of this compound, including its antitumor properties, metabolic implications, and regulatory concerns surrounding its use as a feed additive.

Chemical Structure and Properties

This compound is characterized by its phenyl group attached to an arsenic atom, which significantly influences its biological activity. The compound can exist in various forms, including its sodium salt, which has been shown to exhibit enhanced biological properties compared to its parent compound.

Antitumor Activity

Recent studies have demonstrated that this compound and its derivatives possess notable antitumor activity . For instance:

- Cytotoxic Effects : Research indicates that modified forms of this compound exhibit cytotoxic effects against human tumor cell lines such as M-HeLa (cervical cancer) and HuTu 80 (duodenal adenocarcinoma) . The sodium salt of 4-((3,5-di-tert-butyl-2-hydroxyphenyl)diazenyl)this compound was found to surpass traditional chemotherapeutics like Tamoxifen and 5-fluorouracil in terms of selectivity towards these cancer cells.

- Mechanism of Action : The antitumor activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways. Studies suggest that the presence of the arsonic group enhances the interaction with cellular targets, leading to increased cytotoxicity .

Veterinary Use and Regulatory Concerns

This compound has been historically used as a feed additive in livestock, particularly in poultry and swine production. However, its usage has raised significant health concerns due to the potential accumulation of arsenic in animal tissues, leading to health risks for consumers.

- Health Risks : The consumption of meat from animals treated with this compound has been linked to increased levels of inorganic arsenic (i-As) in tissues. For example, studies have shown that chicken meat from farms using phenylarsonic feed additives contained elevated levels of i-As, contributing to a higher incremental lifetime cancer risk for consumers .

- Regulatory Actions : In response to these health risks, countries like China have enacted bans on phenylarsonic feed additives. This ban is projected to reduce cancer cases significantly and mitigate environmental contamination resulting from arsenic residues in animal waste .

Metabolism and Environmental Impact

The metabolism of this compound in animals leads to the formation of various metabolites, some of which may retain biological activity or contribute to toxicity. Research into these metabolic pathways is ongoing, with findings indicating that this compound can be converted into methylated metabolites within animal systems .

- Environmental Concerns : The degradation products of this compound can lead to environmental contamination, raising concerns about its long-term impact on ecosystems. The transformation processes can release inorganic arsenic into soil and water systems, necessitating careful management of this compound in agricultural practices .

Case Studies

- Antileukemic Activity : A study conducted in 2003 highlighted the potential of organic derivatives of this compound in exhibiting potent antiluekemic activity in vitro. These findings support the exploration of this compound derivatives as potential therapeutic agents against leukemia .

- Antifungal Properties : Novel complexes derived from this compound have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. These complexes were tested at varying concentrations, showing promise for further development as antifungal agents .

Propiedades

IUPAC Name |

phenylarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7AsO3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKZSFMYNWRPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsO3, Array | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059158 | |

| Record name | Benzenearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzenearsonic acid is a colorless solid. Used as an analytical reagent for tin. (EPA, 1998), Colorless solid with various forms; Poor solubility in water; [ICSC] White powder, soluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS. | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in 40 parts water, 50 parts alcohol; insol in chloroform, Solubility in water: poor | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.76 (EPA, 1998) - Denser than water; will sink, 1.760 at 25 °C, Relative density (water = 1): 1.76 | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000111 [mmHg] | |

| Record name | Benzenearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystal powder | |

CAS No. |

98-05-5 | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenearsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylarsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57F9KU116M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE ARSONIC ACID (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

320 °F decomposes (EPA, 1998), 158 °C (with decomp) | |

| Record name | BENZENEARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.